[Orn8]-Urotensin II [Orn8]-Urotensin II
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005565
InChI: InChI=1S/C63H83N13O18S2/c1-32(2)51(63(93)94)74-60(90)47-31-96-95-30-46(72-58(88)45(28-50(81)82)71-61(91)48-16-10-24-76(48)62(92)52(33(3)77)75-53(83)39(65)21-22-49(79)80)59(89)69-42(25-34-11-5-4-6-12-34)55(85)70-44(27-36-29-66-40-14-8-7-13-38(36)40)57(87)67-41(15-9-23-64)54(84)68-43(56(86)73-47)26-35-17-19-37(78)20-18-35/h4-8,11-14,17-20,29,32-33,39,41-48,51-52,66,77-78H,9-10,15-16,21-28,30-31,64-65H2,1-3H3,(H,67,87)(H,68,84)(H,69,89)(H,70,85)(H,71,91)(H,72,88)(H,73,86)(H,74,90)(H,75,83)(H,79,80)(H,81,82)(H,93,94)/t33-,39+,41+,42+,43+,44+,45+,46+,47+,48+,51+,52+/m1/s1
SMILES: CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N
Molecular Formula: C63H83N13O18S2
Molecular Weight: 1374.5 g/mol

[Orn8]-Urotensin II

CAS No.:

Cat. No.: VC0005565

Molecular Formula: C63H83N13O18S2

Molecular Weight: 1374.5 g/mol

* For research use only. Not for human or veterinary use.

[Orn8]-Urotensin II -

Specification

Molecular Formula C63H83N13O18S2
Molecular Weight 1374.5 g/mol
IUPAC Name (4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(3-aminopropyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C63H83N13O18S2/c1-32(2)51(63(93)94)74-60(90)47-31-96-95-30-46(72-58(88)45(28-50(81)82)71-61(91)48-16-10-24-76(48)62(92)52(33(3)77)75-53(83)39(65)21-22-49(79)80)59(89)69-42(25-34-11-5-4-6-12-34)55(85)70-44(27-36-29-66-40-14-8-7-13-38(36)40)57(87)67-41(15-9-23-64)54(84)68-43(56(86)73-47)26-35-17-19-37(78)20-18-35/h4-8,11-14,17-20,29,32-33,39,41-48,51-52,66,77-78H,9-10,15-16,21-28,30-31,64-65H2,1-3H3,(H,67,87)(H,68,84)(H,69,89)(H,70,85)(H,71,91)(H,72,88)(H,73,86)(H,74,90)(H,75,83)(H,79,80)(H,81,82)(H,93,94)/t33-,39+,41+,42+,43+,44+,45+,46+,47+,48+,51+,52+/m1/s1
Standard InChI Key KBCMJGTVVAXGOV-QXHQCLFZSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O
SMILES CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N

Introduction

Chemical Structure and Properties

Molecular Composition

[Orn8]-Urotensin II is characterized by the molecular formula C63H83N13O18S2 and has a molecular weight of 1374.5 g/mol . The compound features a critical disulfide bridge between cysteine residues at positions 5 and 10, which creates the cyclic structure essential for its bioactivity . This structural feature is maintained from the parent compound urotensin II but with the key substitution of ornithine at position 8.

Amino Acid Sequence

The complete amino acid sequence of [Orn8]-Urotensin II is:

H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Orn-Tyr-Cys-Val-OH

Using single-letter amino acid codes (with Orn explicitly noted), this can be represented as:

ETPDCFW-Orn-YCV (with a disulfide bridge between Cys5 and Cys10)

This peptide is available in trifluoroacetate salt form for research purposes, with the CAS registry number 479065-85-5 .

Pharmacological Profile

Receptor Interactions

[Orn8]-Urotensin II interacts with the urotensin II receptor (UT receptor), a G-protein-coupled receptor that was initially classified as an orphan receptor before the identification of its endogenous ligand . The compound exhibits distinct pharmacological profiles depending on the experimental system:

  • In HEK293 cells expressing human UT receptors: Acts as an agonist with EC50 = 11.74 nM

  • In HEK293 cells expressing rat UT receptors: Acts as an agonist with EC50 = 8.7 nM

  • In isolated rat aorta: Functions as a competitive antagonist with pA2 = 6.56

Species and Tissue-Dependent Activity

One of the most remarkable aspects of [Orn8]-Urotensin II is its differential activity across species and tissues. The compound demonstrates full agonist activity at recombinant rat and human UT receptors in cellular assays (pEC50 ~8) , but exhibits competitive antagonism in rat aorta preparations .

This dual pharmacological profile makes [Orn8]-Urotensin II particularly valuable for studying the nuances of UT receptor signaling in different physiological contexts. The functional antagonism observed in rat aorta may partially explain the compound's ability to reduce urotensin II-induced contraction while having no direct effect on aortic contraction when used alone at concentrations up to 10 μM .

Comparative Potency

The table below compares the pharmacological properties of [Orn8]-Urotensin II with the parent compound and another analogue:

CompoundEC50 (nM)Relative PotencyPrimary Biological Effect
Urotensin II<1HighStrong vasoconstriction
[Orn8]-Urotensin II>100LowWeak contraction
Urantide0.12Ultra-potent antagonistInhibition of U-II effects

This comparison illustrates the significant impact of the Lys→Orn substitution at position 8, resulting in substantially decreased contractile potency. The structural modification demonstrates the importance of the precise side chain length and positioning of the positive charge at position 8 for maintaining full biological activity.

Structure-Activity Relationship

Significance of Position 8 Substitution

The substitution of lysine with ornithine at position 8 reveals critical information about structure-activity relationships within the urotensin peptide family. Both lysine and ornithine contain positively charged side chains, but ornithine has one fewer methylene group in its side chain. This seemingly minor alteration significantly impacts the compound's pharmacological profile, demonstrating the importance of precise spatial positioning of the positive charge for full agonist activity .

Influence on Receptor Binding and Activation

Studies on [Orn8]-Urotensin II have demonstrated that modifications at specific amino acid positions can significantly alter both potency and efficacy at the UT receptor. The decreased contractile potency observed with the ornithine substitution indicates that the positive charge at position 8 plays a crucial role in receptor activation, particularly in vascular smooth muscle tissue .

The structural insights gained from [Orn8]-Urotensin II have informed the development of additional UT receptor ligands through strategic modifications. For instance, researchers have applied similar Lys/Orn substitutions to somatostatin derivatives, resulting in improved UT receptor potency and selectivity .

Physiological and Pharmacological Effects

Cardiovascular System

The urotensinergic system plays a significant role in cardiovascular physiology, with urotensin II being recognized as one of the most potent vasoconstrictors known. [Orn8]-Urotensin II demonstrates important effects in this system:

  • Reduces urotensin II-induced contraction in isolated rat aorta through competitive antagonism

  • Exhibits no direct contractile effect when used alone at concentrations up to 10 μM in rat aorta

  • Provides insights into the mechanisms of UT-mediated vasoconstriction and vasodilation

These properties make [Orn8]-Urotensin II a valuable tool for investigating the complex role of the urotensinergic system in cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.

Signaling Pathways

The interaction of [Orn8]-Urotensin II with the UT receptor triggers specific intracellular signaling cascades that differ from those activated by the parent compound. In cellular systems where it acts as an agonist, [Orn8]-Urotensin II likely activates G-protein coupled pathways that lead to calcium mobilization through phospholipase C activation .

The ability of [Orn8]-Urotensin II to function as both an agonist in some systems and an antagonist in others suggests that it may induce differential recruitment of signaling components or promote distinct receptor conformations compared to the natural ligand.

Research Applications

Pharmacological Tool Compound

[Orn8]-Urotensin II serves as an important pharmacological tool for investigating the urotensinergic system . Its unique profile as an agonist in recombinant systems and an antagonist in certain tissue preparations makes it particularly useful for:

  • Dissecting the complex functions of the UT receptor in different tissues

  • Studying species-specific differences in UT receptor signaling

  • Investigating structure-activity relationships within the urotensin peptide family

  • Exploring the therapeutic potential of UT receptor modulation

Development of Novel UT Receptor Ligands

The insights gained from [Orn8]-Urotensin II have contributed significantly to the development of additional UT receptor ligands with improved properties. The strategic substitution of lysine with ornithine demonstrated the importance of position 8 for receptor interaction and inspired similar modifications in other peptide templates .

Researchers have applied these principles to design novel urotensin II analogs and derivatives with enhanced potency, selectivity, and pharmacokinetic properties. These efforts have expanded the pharmacological toolkit available for studying the urotensinergic system and potentially led to compounds with therapeutic potential.

Synthesis and Production

Synthetic Approaches

As a modified peptide, [Orn8]-Urotensin II is typically produced using solid-phase peptide synthesis techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support, followed by the formation of the critical disulfide bridge between Cys5 and Cys10 .

The incorporation of ornithine at position 8 requires special consideration during synthesis, as ornithine is a non-proteinogenic amino acid with an additional amino group in its side chain. This necessitates appropriate protecting group strategies to ensure selective reactivity during the synthetic process.

Historical Context and Development

Discovery and Characterization

[Orn8]-Urotensin II was introduced by Camarda et al. in 2002 and characterized as a novel peptide ligand for the UT receptor . Their seminal work, published in the British Journal of Pharmacology, described the compound's dual pharmacological profile and established it as an important tool for studying the urotensinergic system .

This development came at a time of growing interest in the urotensinergic system following the identification of the UT receptor and recognition of urotensin II as its endogenous ligand. The creation of [Orn8]-Urotensin II represented a significant advancement in structure-activity relationship studies aimed at understanding the molecular determinants of UT receptor activation and inhibition.

Contribution to Peptide Pharmacology

The development of [Orn8]-Urotensin II has made important contributions to the field of peptide pharmacology beyond the specific context of the urotensinergic system. The compound demonstrated how subtle modifications to peptide structure can produce dramatic changes in pharmacological profile, reinforcing the concept of ligand-specific receptor conformations and signaling.

Moreover, the discovery of tissue-specific and species-dependent pharmacological profiles for [Orn8]-Urotensin II highlighted the complexity of G-protein coupled receptor signaling and the importance of considering physiological context when evaluating receptor ligands.

[Orn8]-Urotensin II remains an important reference compound in the field of urotensinergic research. The substitution of lysine with ornithine at position 8 creates a compound with unique pharmacological properties that vary according to species and tissue context. This dual nature as both an agonist and antagonist has provided valuable insights into UT receptor function and signaling mechanisms.

Future research directions may include further refinement of the structure-activity relationships of urotensin peptides, development of more stable and selective UT receptor modulators based on insights from [Orn8]-Urotensin II, and investigation of the therapeutic potential of UT receptor modulation in cardiovascular and renal diseases.

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